2,6-Dichloropyrimidine-4-carboxamide 2,6-Dichloropyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 98136-42-6
VCID: VC2316622
InChI: InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11)
SMILES: C1=C(N=C(N=C1Cl)Cl)C(=O)N
Molecular Formula: C5H3Cl2N3O
Molecular Weight: 192 g/mol

2,6-Dichloropyrimidine-4-carboxamide

CAS No.: 98136-42-6

Cat. No.: VC2316622

Molecular Formula: C5H3Cl2N3O

Molecular Weight: 192 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloropyrimidine-4-carboxamide - 98136-42-6

Specification

CAS No. 98136-42-6
Molecular Formula C5H3Cl2N3O
Molecular Weight 192 g/mol
IUPAC Name 2,6-dichloropyrimidine-4-carboxamide
Standard InChI InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11)
Standard InChI Key AAERXGWZYRXPRQ-UHFFFAOYSA-N
SMILES C1=C(N=C(N=C1Cl)Cl)C(=O)N
Canonical SMILES C1=C(N=C(N=C1Cl)Cl)C(=O)N

Introduction

Chemical Properties and Structure

Basic Information

2,6-Dichloropyrimidine-4-carboxamide is characterized by the following properties:

PropertyValue
CAS Number98136-42-6
Molecular FormulaC₅H₃Cl₂N₃O
Molecular Weight192 g/mol
AppearanceNot specified
Melting PointNot available
Boiling PointNot available
DensityNot available

Table 1: Basic properties of 2,6-Dichloropyrimidine-4-carboxamide

Structural Characteristics

The compound features a pyrimidine ring with chlorine atoms at positions 2 and 6, and a carboxamide group at position 4. This configuration confers specific reactivity profiles that make it useful in organic synthesis .

Structural IdentifierValue
IUPAC Name2,6-dichloropyrimidine-4-carboxamide
Standard InChIInChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11)
InChI KeyAAERXGWZYRXPRQ-UHFFFAOYSA-N
SMILESC1=C(N=C(N=C1Cl)Cl)C(=O)N
PubChem CID241128

Table 2: Structural identifiers of 2,6-Dichloropyrimidine-4-carboxamide

Physical and Electronic Properties

The compound's structure includes three nitrogen atoms within the pyrimidine ring, creating an electron-deficient aromatic system that influences its reactivity. The carboxamide group (-CONH₂) at position 4 adds hydrogen bond donor and acceptor capabilities, while the chlorine atoms at positions 2 and 6 serve as leaving groups in nucleophilic aromatic substitution reactions .

Applications and Research Significance

Chemical Intermediate

2,6-Dichloropyrimidine-4-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive chlorine atoms, which can undergo selective substitution reactions . This reactivity profile makes it particularly useful in divergent synthesis strategies where a common intermediate can be transformed into multiple products.

Pharmaceutical Applications

Analytical Characterization

Spectroscopic Properties

The compound can be characterized using various analytical techniques:

Mass Spectrometry

The predicted collision cross-section (CCS) values for different adducts of 2,6-Dichloropyrimidine-4-carboxamide in mass spectrometry analysis are:

Adductm/zPredicted CCS (Ų)
[M+H]⁺191.97260132.3
[M+Na]⁺213.95454146.3
[M+NH₄]⁺208.99914140.2
[M+K]⁺229.92848140.4
[M-H]⁻189.95804133.2
[M+Na-2H]⁻211.93999139.1
[M]⁺190.96477135.0
[M]⁻190.96587135.0

Table 3: Predicted collision cross-section values for 2,6-Dichloropyrimidine-4-carboxamide

Safety CategoryDetails
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305 P351 P338
GHS PictogramWarning symbol

Table 4: Safety classification of 2,6-Dichloropyrimidine-4-carboxamide

Comparison with Similar Compounds

Related Pyrimidine Derivatives

To understand the distinct properties and applications of 2,6-Dichloropyrimidine-4-carboxamide, it is useful to compare it with structurally similar compounds:

CompoundCAS NumberMolecular FormulaKey Differences
2,6-Dichloropyrimidine-4-carboxylic acid16492-28-7C₅H₂Cl₂N₂O₂Carboxylic acid instead of carboxamide group
2,4-Dichloropyrimidine-5-carboxamide1240390-28-6C₅H₃Cl₂N₃OChlorines at positions 2,4 and carboxamide at position 5
4,6-Dichloropyrimidine-2-carboxylic acid684220-30-2C₅H₂Cl₂N₂O₂Different positions of chlorine and carboxylic acid groups
2,6-Dichloropyridine-4-carboxylic acid5398-44-7C₆H₃Cl₂NO₂Pyridine instead of pyrimidine ring structure

Table 5: Comparison of 2,6-Dichloropyrimidine-4-carboxamide with related compounds

Structure-Activity Relationship Context

In the context of medicinal chemistry, the position and nature of substituents on the pyrimidine ring significantly affect biological activity. The reactivity of the chlorine atoms in 2,6-Dichloropyrimidine-4-carboxamide makes it particularly suitable for creating libraries of derivatives with diverse biological profiles .

QuantityPrice Range (as of 2023)
100 mg49.00 €
250 mg61.00 €
1 g129.00 €
5 g337.00 €

Table 6: Commercial pricing for 2,6-Dichloropyrimidine-4-carboxamide

Packaging and Supply Specifications

Commercial suppliers typically offer the compound in various packaging configurations:

  • Research quantities (milligram to gram scale)

  • Bulk quantities for industrial applications

  • Custom packaging for specific research needs

Typical packaging includes:

  • Glass vials for small quantities

  • Plastic or glass bottles for larger amounts

  • Air-sensitive packaging when required for stability

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